4-Bromo-3-(piperazin-1-ylmethyl)phenol is a chemical compound characterized by its unique structure, which includes a bromine atom, a phenolic group, and a piperazine moiety. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 271.15 g/mol. The compound is often represented by the IUPAC name 4-bromo-3-(piperazin-1-ylmethyl)phenol and can be depicted using various structural representations, such as InChI and SMILES formats.
The biological activity of 4-Bromo-3-(piperazin-1-ylmethyl)phenol is linked to its interaction with specific molecular targets. The piperazine ring can modulate the activity of receptors or enzymes. The presence of the bromine atom and phenol group enhances its binding affinity and specificity, making it a candidate for pharmacological applications.
The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically involves:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production, utilizing continuous flow reactors to improve yield and purity while focusing on cost-effectiveness.
4-Bromo-3-(piperazin-1-ylmethyl)phenol has various applications across different fields:
Interaction studies involving 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically focus on its binding affinity to various biological targets. The compound's efficacy in modulating receptor activity makes it valuable in drug development research. Studies have shown that its structural components significantly influence its interaction profiles with target proteins.
Several compounds share structural similarities with 4-Bromo-3-(piperazin-1-ylmethyl)phenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-(4-methylpiperazin-1-yl)phenol | Contains a piperazine moiety similar to the target compound | Different methyl substitution affects reactivity |
| 4-Bromo-3-(piperazin-1-yl)aniline | Lacks the phenolic group but retains the piperazine structure | Potentially different biological activity due to amine presence |
| 4-Bromo-3-(piperazin-1-yl)benzoic acid | Features a carboxylic acid instead of a phenolic group | Alters solubility and reactivity profiles |
4-Bromo-3-(piperazin-1-ylmethyl)phenol stands out due to its combination of a bromine atom, phenolic group, and piperazine moiety. This unique structure contributes to distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and material science applications .